Product packaging for 4-Amino-3-pyridinesulfonamide(Cat. No.:CAS No. 75903-62-7)

4-Amino-3-pyridinesulfonamide

Cat. No.: B1278703
CAS No.: 75903-62-7
M. Wt: 173.2 g/mol
InChI Key: UYHJMFCJYZHINT-UHFFFAOYSA-N
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Description

Contextualization within Pyridinesulfonamide Chemistry

4-Amino-3-pyridinesulfonamide belongs to the class of organic compounds known as pyridinesulfonamides. eurjchem.com Structurally, it is a derivative of pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom. nih.gov The defining features of this compound are the amino (-NH₂) group at position 4 and the sulfonamide (-SO₂NH₂) group at position 3 of the pyridine ring. nih.gov

The synthesis of this compound often involves the chemical modification of other pyridine sulfonamide derivatives. A common precursor is 4-chloro-3-pyridinesulfonamide, where the chlorine atom at the 4-position is replaced by an amino group through a nucleophilic substitution reaction. chemicalbook.com This synthetic pathway highlights its relationship with other substituted pyridinesulfonamides, which serve as versatile building blocks in organic synthesis.

Significance of the Pyridine-Sulfonamide Scaffold in Medicinal Chemistry

The pyridine-sulfonamide scaffold is a crucial pharmacophore in medicinal chemistry, recognized for its presence in numerous therapeutic agents. eurjchem.com The sulfonamide moiety itself is a key functional group in a wide array of drugs, including antibacterial, antihypertensive, and anticancer agents. eurjchem.comekb.eg When combined with a pyridine ring, the resulting scaffold exhibits a diverse range of biological activities, making it a privileged structure in drug discovery. nih.govnih.gov

The versatility of the pyridine-sulfonamide scaffold allows it to interact with various biological targets, primarily enzymes. ontosight.aiscispace.com For instance, derivatives of this scaffold have been extensively studied as inhibitors of carbonic anhydrases, a group of enzymes involved in numerous physiological processes. ontosight.aiscispace.com Furthermore, this structural motif is found in compounds developed as VEGFR-2 inhibitors for cancer therapy, antidiabetic agents, and novel antipsychotic agents. eurjchem.comnih.govscispace.com The ability of the pyridine ring to improve water solubility and the diverse interaction capabilities of the sulfonamide group contribute to the scaffold's pharmaceutical potential. nih.gov

Table 2: Selected Research Applications of the Pyridine-Sulfonamide Scaffold

Therapeutic Area Target/Application Example Compounds/Derivatives Source
Oncology VEGFR-2 Inhibition, Carbonic Anhydrase Inhibition Pyridine-sulfonamide hybrids, Pazopanib nih.govscispace.com
Infectious Diseases Antibacterial (Folic Acid Synthesis Inhibition) Sulfonamide-based drugs eurjchem.com
Metabolic Disorders Alpha-amylase Inhibition (Antidiabetic) Pyridine-based sulfonamides eurjchem.comeurjchem.com
Central Nervous System Antipsychotic Agents Quinoline- and isoquinoline-sulfonamide analogs scispace.com

| Cardiovascular | Diuretics | Torasemide | ontosight.ai |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on two main trajectories: its application as a chemical intermediate and the investigation of its intrinsic biological activities.

As a chemical intermediate, it serves as a valuable building block for synthesizing more complex molecules. Its reactive amino and sulfonamide groups allow for further chemical modifications, leading to the creation of diverse molecular libraries for drug discovery and materials science.

In the realm of biological activity, this compound has been explored for its potential antimicrobial and anticancer properties. The sulfonamide group is known to interfere with the folic acid synthesis pathway in bacteria, which is a well-established mechanism for antibacterial action. Studies have indicated its efficacy against various bacterial strains. Additionally, research has pointed towards potential anticancer activity, a common feature among many sulfonamide-containing compounds. bohrium.com The compound is also investigated for its potential as an enzyme inhibitor, a direct consequence of its sulfonamide functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2S B1278703 4-Amino-3-pyridinesulfonamide CAS No. 75903-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMFCJYZHINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450392
Record name 4-Amino-3-pyridinesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-62-7
Record name 4-Amino-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 4 Amino 3 Pyridinesulfonamide and Analogues

Established Synthetic Routes and Reaction Mechanisms

A prominent method for synthesizing an analogue, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline (m-toluidine). chemicalbook.comchemicalbook.com This nucleophilic aromatic substitution reaction is well-documented and can be performed under different solvent conditions. vulcanchem.com

In an aqueous environment, 4-chloro-3-pyridinesulfonamide hydrochloride is suspended in water and reacted with m-toluidine (B57737). chemicalbook.com The mixture is heated, and upon completion, the pH is adjusted to precipitate the product. chemicalbook.com

Detailed Aqueous-Phase Synthesis Protocol: A 2-liter three-neck flask is charged with 500 mL of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. chemicalbook.com At room temperature, 49.2 mL (0.46 mol) of m-toluidine is added to the suspension. chemicalbook.com The reaction mixture is then heated to 90°C for at least 3 hours, with the progress monitored by High-Performance Liquid Chromatography (HPLC). chemicalbook.com After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to 7-8 with a saturated sodium bicarbonate solution to precipitate the product. chemicalbook.com The resulting beige solid is collected by vacuum filtration. chemicalbook.com Further purification involves dissolving the crude product in methanol (B129727), treating it with activated carbon (Darco KB), and filtering. chemicalbook.com The addition of water to the filtrate precipitates the purified product, which is then isolated by vacuum filtration, yielding a product with 99.8% purity. chemicalbook.com This method results in a 92% yield. chemicalbook.comchemicalbook.com

Reagent/SolventQuantityMoles
4-Chloro-3-pyridinesulfonamide hydrochloride100 g0.44 mol
m-Toluidine49.2 mL0.46 mol
Water500 mL-
Methanol (for purification)1.0 L-
Darco KB (activated carbon)25 g-

An alternative synthesis method utilizes n-butanol as the solvent and sodium carbonate as a base. This approach offers a higher yield and simpler purification process compared to the aqueous method.

N-Butanol-Based Synthesis Protocol: In a 2-liter reactor, 300 g (1.56 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride and 200.3 g (1.87 mol) of m-toluidine are combined with 1.2 L of n-butanol. google.com The mixture is heated for 2-4 hours. google.com After cooling to room temperature, the solid product is isolated by filtration and washed with n-butanol. google.com This process yields 457.1 g of 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride as a pale-yellow solid with a purity of 99.96% by HPLC, achieving a 98% yield. google.com

Reagent/SolventQuantityMoles
4-Chloro-3-pyridinesulfonamide hydrochloride300.0 g1.56 mol
m-Toluidine200.3 g1.87 mol
n-Butanol1200 mL-

The synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide can also commence from 4-hydroxy-3-pyridinesulfonic acid. This multi-step process involves chlorination, ammonolysis, and condensation, ultimately achieving a total yield of 75% after purification optimization.

A general and plausible route for the synthesis of sulfonamide derivatives involves sulfonation followed by amidation. For instance, 3-aminopyridine (B143674) can be sulfonated using chlorosulfonic acid to yield 3-pyridinesulfonyl chloride. This intermediate is then coupled with an appropriate amine, such as 3-methylaniline, under basic conditions to introduce the desired amino group.

Another documented method for creating the parent 4-amino-3-pyridinesulfonamide involves the reaction of 4-chloro-3-pyridinesulfonamide with ammonia (B1221849). In one procedure, 15 g of 4-chloropyridine-3-sulfonamide (B47618) is dissolved in 150 cm³ of concentrated aqueous ammonia, which is then saturated with gaseous ammonia for 30 minutes. The solution is heated in a sealed tube at 150°C for 18 hours. prepchem.com

Aqueous-Phase Synthesis Protocol

Multi-step Process from 4-Hydroxy-3-pyridinesulfonic Acid

Advanced Synthetic Strategies

Modern synthetic strategies focus on creating novel analogues of this compound with specific biological targets. The "tail approach" is a common strategy in drug design where a core structure, in this case, the pyridine (B92270) sulfonamide, is modified by adding a "tail" to enhance selectivity for specific enzyme isoforms. nih.gov

One advanced method involves the use of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, to synthesize a series of 4-substituted pyridine-3-sulfonamides. nih.govresearchgate.net This begins with the conversion of 4-chloro-3-pyridinesulfonamide to a 4-azido derivative, which is then reacted with various terminal alkynes to introduce a wide range of substituents at the 4-position. nih.gov This allows for the creation of a library of compounds with diverse chemical properties. nih.gov

Furthermore, the development of environmentally friendly methods is a key area of research. An efficient, base-promoted amination of polyhalogenated pyridines using water as a solvent has been developed. acs.org This method avoids the use of expensive and toxic metal catalysts, making the process more sustainable and cost-effective. acs.org

Nucleophilic Aromatic Substitution Techniques

A prevalent and well-documented method for synthesizing this compound involves the nucleophilic aromatic substitution of 4-chloro-3-pyridinesulfonamide. prepchem.com In this reaction, the chlorine atom at the 4-position of the pyridine ring is displaced by an amino group. The reaction is typically carried out by treating 4-chloro-3-pyridinesulfonamide hydrochloride with ammonia, which can be in the form of aqueous ammonia or ammonia gas.

The electron-withdrawing nature of the pyridine ring enhances its susceptibility to nucleophilic attack, facilitating the substitution. mdpi.com This approach is not limited to the introduction of a simple amino group; various primary and secondary amines can be used to generate a diverse array of 4-substituted-amino-3-pyridinesulfonamide analogues. google.com

Another application of nucleophilic aromatic substitution is seen in the synthesis of 4-(4-R1-1,2,3-triazol-1-yl)pyridine-3-sulfonamides. This is achieved by reacting 4-chloropyridine-3-sulfonamide with sodium azide (B81097) to form 4-azidopyridine-3-sulfonamide, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. mdpi.com

Optimized Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound and its derivatives, careful optimization of reaction conditions is crucial. For the amination of 4-chloro-3-pyridinesulfonamide, the reaction mixture is typically heated to around 90°C and stirred for several hours to ensure completion. chemicalbook.com Progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). chemicalbook.com After the reaction, the pH is adjusted to a neutral range (7-8) to facilitate the precipitation of the product. chemicalbook.com

In the synthesis of an analogue, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, two distinct solvent systems have been explored to enhance yield and purity. An aqueous-phase synthesis using water and methanol is a widely documented method. However, an alternative method utilizing n-butanol as the solvent and sodium carbonate as a base has demonstrated a higher yield of 98% compared to the 92% yield of the aqueous method, along with simplified purification steps.

The following table summarizes the optimized conditions for the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide:

ParameterAqueous-Phase Synthesisn-Butanol-Based Synthesis
Solvent Water, Methanoln-Butanol
Base Sodium BicarbonateSodium Carbonate
Reactants 4-chloro-3-pyridinesulfonamide hydrochloride, m-toluidine4-chloro-3-pyridinesulfonamide hydrochloride, m-toluidine
Temperature 90°CHeated for 2-4 hours
Yield 92%98%
Purity 99.8% after recrystallization99.96% (HPLC)
Purification Recrystallization with activated carbon (Darco KB)Filtration

This table presents a comparison of two synthetic routes for an analogue of this compound, highlighting the impact of solvent and base selection on yield and purification.

Green Chemistry Approaches in this compound Synthesis

Efforts toward developing more environmentally friendly synthetic methods have led to the exploration of greener alternatives. One such approach involves a base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org This method offers a highly efficient and environmentally benign route to 2-aminopyridine (B139424) derivatives and has been successfully applied on a large scale. acs.org

Furthermore, a green chemical synthesis method for 3-pyridinesulfonyl chloride, a precursor to this compound, has been developed. google.com This process utilizes 3-aminopyridine as the starting material and proceeds through a diazo-reaction and substitution, avoiding the use of harsh acylating reagents like phosphorus oxychloride. The reaction conditions are mild, and the process boasts a high yield of up to 80%. google.com

Precursors and Intermediate Compounds in Synthesis

The successful synthesis of this compound is highly dependent on the availability and reactivity of key precursors and intermediates.

Role of 4-Chloro-3-pyridinesulfonamide as a Key Intermediate

4-Chloro-3-pyridinesulfonamide is a pivotal intermediate in the synthesis of this compound and a wide range of its derivatives. innospk.com Its structure, featuring a pyridine ring substituted with a chlorine atom and a sulfonamide group, makes it a valuable building block in organic synthesis. innospk.comguidechem.com The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. guidechem.com

This intermediate is typically prepared from 4-hydroxypyridine-3-sulfonic acid. google.com The synthesis involves chlorination, often using reagents like phosphorus pentachloride. google.com The use of chlorobenzene (B131634) as a solvent in this step has been shown to improve the reaction conditions and facilitate the subsequent amidation step. google.com 4-Chloro-3-pyridinesulfonamide is not only a precursor to simple amino derivatives but also serves as a starting material for more complex molecules, including some with therapeutic relevance. innospk.com

Utilization of 3-Aminopyridine in Sulfonation

3-Aminopyridine is another important precursor in the synthesis of pyridine-based sulfonamides. e-bookshelf.de A common synthetic route involves the sulfonation of 3-aminopyridine using chlorosulfonic acid to produce 3-pyridinesulfonyl chloride. This intermediate can then be coupled with various amines to generate a library of sulfonamide derivatives.

A green synthesis method for 3-pyridinesulfonyl chloride starts with 3-aminopyridine and proceeds through a diazotization reaction followed by a substitution reaction. google.com This approach is considered more environmentally friendly as it avoids the use of harsh chlorinating agents. google.com

Iii. Biological Activity and Pharmacological Potential of 4 Amino 3 Pyridinesulfonamide

Investigations into Specific Pharmacological Effects

Anti-inflammatory Properties and Mechanistic Elucidation

Preliminary studies have suggested that 4-Amino-3-pyridinesulfonamide and its derivatives may possess anti-inflammatory properties. ontosight.ai The sulfonamide functional group is a key feature in several drugs with anti-inflammatory activity. tandfonline.com While the exact mechanisms for the anti-inflammatory effects of this compound itself are not yet fully elucidated, related compounds have been explored for these properties. ontosight.ai

Anticancer Potential and Activity against Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been a significant area of research. Sulfonamides are a class of compounds with diverse pharmacological activities, including anticancer effects. ontosight.ai

The anticancer activity of pyridine-sulfonamide derivatives is often linked to the inhibition of specific molecular pathways crucial for cancer cell survival and proliferation. One of the primary mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth. mdpi.comnih.gov For example, the sulfonamide compound SLC-0111, which targets CA IX, has shown antitumor efficacy in various solid tumor models. mdpi.comnih.gov

Another key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis. mdpi.comresearchgate.net Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.comresearchgate.net Some sulfonamide derivatives have demonstrated significant inhibitory activity against VEGFR-2. mdpi.com

Furthermore, some sulfonamides have been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and p53, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. mdpi.com

Derivatives of this compound have demonstrated cytotoxic activity against a range of human cancer cell lines.

Leukemia: Studies have shown the efficacy of this compound against leukemia cell lines, with IC₅₀ values around 25 µM. Certain pyrazolo[4,3-e] nih.govtandfonline.comtriazine sulfonamides, however, were found to be inactive against the K-562 leukemia cell line. mostwiedzy.pl Other triterpenoid (B12794562) derivatives have shown selectivity towards various leukemia cell lines, including K-562, CCRF-CEM, HL-60(TB), and RPMI-8226. nih.gov

Colon Cancer: A series of 4-substituted pyridine-3-sulfonamides exhibited moderate growth inhibition against the HCT-116 colon cancer cell line, with IC₅₀ values ranging from 17 to 260 µM. mdpi.com Thiouracil-5-sulfonamide derivatives also showed potent inhibitory activity against the HT-29 colon cancer cell line. mdpi.com

Melanoma: this compound has shown effectiveness against melanoma cell lines.

Lung Cancer: Some macrocyclic pyridinophanes have demonstrated the ability to inhibit the reproduction of non-small cell lung cancer lines. bibliotekanauki.pl

The following table summarizes the activity of various pyridine-sulfonamide derivatives against different cancer cell lines.

Compound TypeCancer Cell LineActivity (IC₅₀ or Growth Inhibition)Reference
This compoundLeukemia~25 µM
4-Substituted pyridine-3-sulfonamidesHCT-116 (Colon)17-260 µM mdpi.com
2-Thiouracil-5-sulfonamidesHT-29 (Colon)Potent inhibition mdpi.com
This compoundMelanomaEfficacious
Macrocyclic pyridinophanesNon-small cell lung cancerInhibited reproduction bibliotekanauki.pl
Pyrazolo[4,3-e] nih.govtandfonline.comtriazine sulfonamidesK-562 (Leukemia)Inactive mostwiedzy.pl
Inhibition of Molecular Pathways in Cancer

Antifungal Activity, including against Candida albicans and Rhodotorula mucilaginosa

Derivatives of this compound have demonstrated significant antifungal properties. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, synthesized from 4-chloropyridine-3-sulfonamide (B47618), were evaluated for their in vitro activity against 31 yeast strains. researchgate.netscite.ai Many of these compounds showed greater efficacy than the standard antifungal drug fluconazole (B54011), particularly against Candida albicans and Rhodotorula mucilaginosa, with Minimum Inhibitory Concentration (MIC) values often at or below 25 µg/mL. researchgate.netscite.ai

The mechanism of action for these triazole derivatives is believed to be the inhibition of the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netscite.ai Docking studies with the most active compounds confirmed a potential binding mode to Candida albicans lanosterol 14α-demethylase. researchgate.net

Several derivatives displayed noteworthy activity against specific yeast strains. For instance, compound 26 was effective against Candida guilliermondii (MIC ≥ 12.5 µg/mL), while compounds 32 and 35 were active against Candida krusei (MIC ≥ 25 µg/mL and MIC ≥ 12.5 µg/mL, respectively). researchgate.net A strong activity profile against Rhodotorula mucilaginosa was observed for compounds 26 , 28 , 32 , 35 , and 36 , all of which were more effective than fluconazole (MIC ≥ 100 μg/mL). researchgate.net

Table 1: Antifungal Activity of Selected 4-Substituted Pyridine-3-sulfonamide Derivatives

Compound Substituent at Position 4 Candida albicans (MIC µg/mL) Rhodotorula mucilaginosa (MIC µg/mL)
26 4-phenylpiperazin-1-yl ≤25-50 ≤25-50
28 4-(4-fluorophenyl)piperazin-1-yl ≤25-50 ≤25-50
32 4-(4-methyl-1H-pyrazol-1-yl) ≤25-50 ≤25-50
35 4-(3,5-dimethyl-1H-pyrazol-1-yl) ≤25-50 ≤25
36 4-(4-nitro-1H-pyrazol-1-yl) ≤25-50 ≤25
Fluconazole (Reference Drug) 25-100 ≥100

Data sourced from research on N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives. researchgate.net

Antihyperglycemic Properties

The sulfonamide functional group is a key component in a class of antidiabetic drugs known as sulfonylureas. openaccesspub.orgsyntheticmolecules.in Research into pyridine-based sulfonamides has indicated their potential as antidiabetic agents through mechanisms such as the inhibition of α-amylase. researchgate.neteurjchem.com One study synthesized a series of pyridine-based sulfonamides and evaluated their ability to inhibit porcine pancreatic α-amylase, with all tested compounds showing notable activity. researchgate.net Another study on sulfonamide derivatives tethered with pyridine (B92270) moieties also assessed their in vitro anti-diabetic activity by measuring α-amylase and α-glucosidase inhibition. nih.gov

While the broader class of pyridine sulfonamides shows promise, specific data on the antihyperglycemic activity of the parent compound, this compound, is limited in the available literature. However, the known antidiabetic properties of related sulfonylureas and pyridine derivatives suggest that this scaffold is a promising area for the development of new antihyperglycemic agents. scite.aiopenaccesspub.orgjocpr.com

Antimalarial Activity

The 4-aminoquinoline (B48711) structure is a well-known pharmacophore in many antimalarial drugs, including chloroquine (B1663885). syntheticmolecules.ineurjchem.com Research has explored incorporating a sulfonamide moiety into this scaffold to develop new agents effective against drug-resistant strains of Plasmodium falciparum. syntheticmolecules.ineurjchem.com

One study reported the synthesis and in vitro antimalarial activities of over 50 compounds derived from 7-chloro-4-aminoquinoline, including sulfonamides. syntheticmolecules.in Many of these analogues demonstrated submicromolar activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. syntheticmolecules.in A key finding was that a short-chain 7-chloro-4-aminoquinolyl sulfonamide (3 ) was significantly more potent against the resistant Dd2 strain than chloroquine itself, with an IC₅₀ of 22.7 nM. syntheticmolecules.ineurjchem.com This suggests that modifying the side chain with a sulfonamide group can help overcome chloroquine resistance. syntheticmolecules.in

Another line of research focused on a novel series of researchgate.netdrugbank.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents, indicating the versatility of the pyridine sulfonamide scaffold in antiprotozoal drug discovery. nih.gov

Table 2: In Vitro Antimalarial Activity of a 7-Chloro-4-aminoquinolyl Sulfonamide

Compound P. falciparum Strain IC₅₀ (nM) Resistance Index (RI)
Sulfonamide 3 HB3 (Sensitive) 17.5 1.3
Dd2 (Resistant) 22.7
Chloroquine HB3 (Sensitive) 10.4 11.8
Dd2 (Resistant) 123.0

Data sourced from studies on CQ-derived sulfonamides. syntheticmolecules.in

Potential as Bombesin (B8815690) Receptor Subtype-3 (BRS-3) Agonists

The bombesin receptor subtype-3 (BRS-3) is a G-protein coupled receptor implicated in metabolic regulation, including obesity and diabetes. nih.gov The development of agonists for this receptor is a significant area of research for potential obesity treatments. scbt.com Small-molecule agonists based on a 4-(alkylamino)pyridine-3-sulfonamide core have been discovered and shown to have nanomolar potency and selectivity for human BRS-3. jocpr.com

BRS-3's role in energy homeostasis is supported by studies on knockout mice, which develop obesity, reduced metabolic rate, and impaired glucose metabolism. nih.govscbt.com Agonists targeting this receptor have been shown to increase metabolic rate and reduce food intake. scbt.com The discovery of potent and selective pyridinesulfonamide and pyridinesulfonylurea analogues as BRS-3 agonists represents a promising avenue for developing novel treatments for metabolic disorders. ontosight.ai

Diuretic Activity and Related Mechanisms

Derivatives of this compound are known to possess diuretic properties. nih.govdrugbank.com The compound 4-(3-Methylphenyl)amino-3-pyridinesulfonamide is a known intermediate and impurity in the synthesis of Torasemide, a potent loop diuretic used to treat hypertension and edema. openaccesspub.orgnih.govresearchgate.net Loop diuretics, including torsemide (B1682434), act by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the loop of Henle in the kidney, which increases electrolyte and water excretion. researchgate.net

Patents describe various new derivatives of 4-amino-3-sulfonamido-pyridine with surprisingly better diuretic activities than previously known pyridine compounds. nih.govdrugbank.com The diuretic properties are typically evaluated in rats by measuring urine excretion following administration of the compound. The mechanism of these compounds is linked to the sulfonamide group, which is a key feature of many classes of diuretics.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of the this compound scaffold. The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the sulfonamide nitrogen.

For antifungal activity , SAR analysis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides revealed that the substituent at the 4-position of the pyridine ring is directed deep into the active site of the target enzyme, lanosterol 14α-demethylase. This explains why relatively minor structural changes at this position can lead to large differences in activity.

In the 4-(4-phenylpiperazin-1-yl) series, an unsubstituted benzene (B151609) ring or a fluorine-substituted ring resulted in high activity, whereas the introduction of one or two chlorine atoms led to inactive compounds.

In a series of 1H-pyrazole derivatives, the absence of a substituent or the presence of a small methyl group at position 4 of the pyrazole (B372694) ring had a positive effect on antifungal properties. In contrast, a long aliphatic n-butyl chain resulted in a loss of activity.

For antibacterial sulfonamides in general, a free aromatic amino group in the para-position relative to the sulfonamide group is considered essential for activity. Substitution on the amide nitrogen (N1) with heterocyclic aromatic nuclei often yields highly potent compounds.

For antihyperglycemic agents , modifying the core structure from a simple sulfonamide to a sulfonylurea is a key feature. openaccesspub.org

For diuretic activity , the specific substitutions on the amino group at position 4 and on the sulfonamide group determine the potency and mechanism of action, as seen in the development of loop diuretics like torsemide from this structural class. jocpr.comnih.gov

For carbonic anhydrase inhibition , a different biological activity of this scaffold, the introduction of various substituents at the 4-position via nucleophilic aromatic substitution provides a wide array of derivatives with varying inhibitory potencies against different isoforms of the enzyme.

Rational Design for Enhanced Therapeutic Efficacy

The quest for enhanced therapeutic efficacy of agents derived from this compound relies heavily on rational design principles. This approach moves beyond random screening, employing a deep, structure-based understanding to create targeted modifications. A primary focus of this research has been the development of potent and selective inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes implicated in a range of diseases. tandfonline.comrsc.org

Rational drug design in this context often involves structure-based drug design (SBDD). By utilizing the crystallographic data of various CA isozymes, researchers can visualize the active site and design modifications to the this compound scaffold that optimize interactions with key residues. tandfonline.comacs.org This has led to the development of derivatives with significantly improved inhibitory power and, crucially, selectivity for specific CA isoforms that are overexpressed in conditions like cancer (hCA IX and XII) or are central to glaucoma (hCA II). mdpi.comnih.gov

Another key strategy is the "ring approach," which focuses on modifying the scaffold attached to the zinc-binding group (ZBG), in this case, the sulfonamide. mdpi.com Techniques such as introducing different heterocyclic rings in place of a simple phenyl ring or using perfluorination to increase the acidity of the sulfonamide nitrogen have been explored to enhance the ionized, active form of the inhibitor. mdpi.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this process. nih.gov These tools help predict how structural changes will affect binding affinity and physicochemical properties, thereby guiding the synthesis of more effective and selective therapeutic candidates.

Modifications to the Pyridine-Sulfonamide Structure

Systematic modification of the this compound structure is a cornerstone of developing analogues with improved pharmacological profiles. These structural alterations are typically focused on three key areas: the pyridine ring, the sulfonamide group, and the 4-amino substituent.

The pyridine ring itself offers multiple sites for modification. The susceptibility of the precursor, 4-chloro-3-pyridinesulfonamide, to nucleophilic aromatic substitution at the 4-position allows for the introduction of a vast array of substituents. nih.gov This position is critical, as substituents here can be designed to interact with amino acids near the active site entrance of target enzymes, influencing both potency and selectivity. nih.gov For example, introducing 1,2,3-triazole rings via click chemistry has been a successful strategy to create derivatives with nanomolar activity against cancer-related CA isozymes. mdpi.comnih.govsciforum.net

The sulfonamide moiety is another key target for modification. While the primary -SO2NH2 group is often essential for activity, creating secondary sulfonamides by substituting one of the hydrogens can modulate properties like lipophilicity and membrane penetration. researchgate.net Furthermore, the amino group at the 4-position can be functionalized. For instance, its reaction with various isocyanates has been used to synthesize a series of N-{[4-(substituted)pyridin-3-yl]sulfonyl}urea derivatives, which have been investigated for potential anticancer activity. sciforum.netresearchgate.net

The following table summarizes common structural modifications and their intended therapeutic impact.

Modification SiteType of ModificationRationale and Intended EffectKey Findings
Pyridine Ring (Position 4) Introduction of substituted triazoles, piperazines, anilinesTo explore interactions with amino acids at the entrance of the enzyme active site, enhancing potency and selectivity. nih.govsciforum.netDerivatives showed nanomolar inhibition of cancer-related carbonic anhydrase isoforms (hCA IX, XII) with high selectivity over ubiquitous isoforms (hCA II). mdpi.comnih.gov
Sulfonamide Group Reaction with isocyanates to form sulfonylureasTo create compounds with different mechanisms of action or enhanced properties, such as improved antitumor activity. sciforum.netresearchgate.netDiaryl-sulfonylureas have shown activity against various human tumor xenografts. sciforum.net
Pyridine Ring (General) Fusion with other heterocyclic rings (e.g., pyrimidine, thiadiazole)To create hybrid molecules that may act on multiple targets or possess novel mechanisms of action. researchgate.netbohrium.comThiadiazolo[3,2-a]pyrimidine derivatives of sulfonamides showed significant antitumor activity in mouse models. bohrium.com
4-Amino Group Conversion to an azide (B81097) group for subsequent "click" reactionsTo provide a versatile chemical handle for attaching a wide variety of functional groups in a highly efficient manner. mdpi.comnih.govEnabled the synthesis of a large library of 1,4-disubstituted 1,2,3-triazole derivatives with potent CA inhibitory activity. mdpi.comnih.gov

Role of Sulfonamide Moiety as Hydrogen Bond Donor/Acceptor

The sulfonamide group (-SO2NH2) is a critical pharmacophore, and its ability to engage in hydrogen bonding is fundamental to the biological activity of this compound and its derivatives. mdpi.com This moiety acts as a powerful hydrogen bond donor and acceptor, enabling it to anchor firmly within the active sites of target proteins. nih.govmdpi.com

In the context of carbonic anhydrase inhibition, the sulfonamide group's role is well-defined. In its deprotonated (anionic) form, the nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site. tandfonline.comacs.org This coordination mimics the transition state of the enzyme's natural reaction. acs.org Beyond this crucial zinc-binding interaction, the sulfonamide engages in a network of hydrogen bonds that provide further stability and affinity.

As a Hydrogen Bond Donor: The remaining hydrogen on the sulfonamide nitrogen (after deprotonation and zinc coordination) typically forms a strong hydrogen bond with the hydroxyl group of a highly conserved threonine residue (Thr199 in hCA II). tandfonline.comacs.org This interaction is often part of a larger hydrogen-bonded network that can involve other residues like glutamate (B1630785) (Glu106). tandfonline.com

As a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonamide group are potent hydrogen bond acceptors. researchgate.net They frequently form hydrogen bonds with the backbone amide hydrogens of the same conserved threonine residue (Thr199), further locking the inhibitor into a specific orientation. tandfonline.comacs.org

This dual donor-acceptor capability allows the sulfonamide moiety to form multiple, simultaneous, high-energy interactions within the enzyme's active site. nih.govmdpi.com The precise geometry of these hydrogen bonds is critical for high-potency inhibition, and the rigidity of the pyridine-sulfonamide scaffold helps to pre-organize the molecule for optimal binding. The ability of the sulfonamide group to participate in these extensive hydrogen-bonding networks is a primary reason for its prevalence and success as a key structural motif in medicinal chemistry. researchgate.netacs.org

Iv. Advanced Research Techniques and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Amino-3-pyridinesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound by identifying the chemical environment of its protons. In a related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) shows characteristic signals that validate its structure. chemicalbook.com These include a singlet at 2.30 ppm corresponding to the methyl (CH₃) group's three protons. chemicalbook.com A multiplet observed between 7.00 and 7.15 ppm is assigned to the five aromatic protons. chemicalbook.com Additionally, a singlet at 8.68 ppm is indicative of a proton on the pyridine (B92270) ring. chemicalbook.com For this compound itself, characteristic aromatic and amino signals are expected in its ¹H NMR spectrum. In derivatives, pyridyl protons are often observed around 8.2 ppm.

Table 1: ¹H NMR Data for 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Chemical Shift (ppm) Multiplicity Number of Protons Assignment
2.30 s 3H CH₃
7.00-7.15 m 5H Aromatic
7.32 m 1H Aromatic
7.75 brs 1.5H NH
8.05 brs 0.5H NH
8.25 d 1H Pyridine-H
8.68 s 1H Pyridine-H

Source: chemicalbook.com

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the analysis of 4-substituted pyridine-3-sulfonamides, characteristic absorption bands are observed. mdpi.com For instance, N-H stretching vibrations typically appear in the region of 3290–3162 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are found at approximately 1357–1356 cm⁻¹ and 1174–1164 cm⁻¹, respectively. mdpi.com Other notable peaks include those for C-H bonds (2958–2854 cm⁻¹) and C=C/C=N bonds within the aromatic rings (1580–1461 cm⁻¹). mdpi.com For a related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, IR spectroscopy shows peaks around 3291 cm⁻¹ for the N-H stretch and 1153 cm⁻¹ for the symmetric S=O stretch.

Table 2: Key IR Absorption Bands for 4-Substituted Pyridine-3-Sulfonamides

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3290-3162 N-H Stretch
2958-2854 C-H Stretch
1580-1461 C=C, C=N Stretch
1357-1356 SO₂ Asymmetric Stretch
1174-1164 SO₂ Symmetric Stretch

Source: mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a critical technique for monitoring the progress of the synthesis of this compound and its derivatives. chemicalbook.comchemicalbook.com It is also used to assess the final product's purity. For instance, in the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, HPLC is used to follow the reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine (B57737). chemicalbook.comchemicalbook.com After purification, HPLC analysis has confirmed purities greater than 99.8%. chemicalbook.com A reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of related compounds, demonstrating the utility of this technique in quality control. akjournals.com The purity of commercially available 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is often reported as 98% by HPLC. aksci.com

Electrochemical Behavior Analysis

The electrochemical properties of this compound and related compounds can be investigated using techniques like cyclic voltammetry.

The electrochemical behavior of compounds related to this compound has been studied using cyclic voltammetry. Research indicates that the electrochemical properties can be significantly influenced by the electrode material and the pH of the medium. Studies on similar sulfonamide derivatives have shown that changes in pH can affect the oxidation potential of the compound. The electrochemical reduction of some related compounds has been shown to be irreversible and diffusion-controlled. researchgate.net For certain sulfonamides, cyclic voltammetry has revealed a single, well-defined, irreversible cathodic peak, with the peak current being dependent on the pH of the solution. researchgate.net The electrochemical behavior of pyridylsulfonamide ligands in the presence of metal ions has also been investigated to understand their speciation, which is often pH-dependent. dur.ac.uk

Applications in Biosensor Development

The structural characteristics of this compound and its derivatives, particularly their electrochemical properties, suggest potential applications in the development of biosensors. For instance, the oxidation potential of related compounds, such as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, has been shown to be sensitive to changes in pH. This property is valuable for creating biosensors designed to monitor drug levels in patients. Furthermore, the broader class of second-generation β-lactamase inhibitors, which includes structurally related compounds, are recognized for their utility in biosensor development, highlighting the potential of this chemical scaffold in creating novel sensing technologies. nih.govsemanticscholar.org

Crystallographic Studies

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of this compound derivatives, providing critical insights into their conformation and intermolecular interactions. For the related compound 4-(3-methylphenylamino)pyridine-3-sulfonamide, X-ray diffraction studies have revealed a planar conformation stabilized by intramolecular hydrogen bonds. vulcanchem.com These studies also identified intermolecular hydrogen bonds that lead to the formation of layered supramolecular structures. vulcanchem.com Such detailed structural information is crucial for understanding the compound's physical properties and how it interacts with biological targets. vulcanchem.com In studies of other 4-substituted pyridine-3-sulfonamides, X-ray crystallography has been used to confirm the structure of newly synthesized compounds, which is essential for validating synthetic methodologies and understanding structure-activity relationships. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling

Molecular docking is a computational technique extensively used to predict the binding affinity and orientation of a ligand to a target receptor. For this compound and its analogs, molecular docking studies have been instrumental in predicting their interaction with various enzymes. For example, docking has been used to predict the binding affinity of related sulfonamides to target enzymes like dihydropteroate (B1496061) synthase and carbonic anhydrases. In the context of carbonic anhydrase inhibitors, molecular docking has helped to understand how 4-substituted pyridine-3-sulfonamides can selectively interact with different isoforms of the enzyme, such as hCA II, hCA IX, and hCA XII. mdpi.comresearchgate.net These studies have shown that the orientation of the sulfonamide group and its substituents within the enzyme's active site is a key determinant of inhibitory potency and selectivity. mdpi.comnih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on this compound Analogs

Compound/AnalogTarget EnzymeKey Findings
4-(3'-Methylphenyl)amino-3-pyridinesulfonamideDihydropteroate SynthasePrediction of binding affinity to the target enzyme.
4-Substituted pyridine-3-sulfonamidesCarbonic Anhydrase Isoforms (hCA II, IX, XII)Demonstrated selective interaction with the hydrophilic or lipophilic halves of the active site. mdpi.comresearchgate.net
This compoundCarbonic AnhydrasePrediction of binding affinities to target enzymes.

This table is based on data from multiple sources.

In silico studies, which encompass a range of computational methods, play a crucial role in modern drug discovery by enabling the prediction of a compound's pharmacokinetic and pharmacodynamic properties. For compounds like this compound and its derivatives, in silico tools are used to predict their biological activities and to screen virtual libraries of related compounds for potential drug candidates. nih.govontosight.ai For example, computational models can predict the reactivity of this compound in enzyme inhibition studies. In the development of novel antimalarial agents, a virtual library of nih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated using virtual screening and molecular docking methods. mdpi.com This approach allows for the rational design and prioritization of compounds for synthesis and further testing, accelerating the drug discovery process. ontosight.aimdpi.com

Computational models are increasingly used to predict the biological activities of novel compounds, which can then be validated through experimental assays. For derivatives of this compound, computational tools have been employed to predict their potential as antifungal agents. researchgate.net In one study, bioinformatics tools such as PASS (Prediction of Activity Spectra for Substances) were used to assess the drug-likeness and potential biological activities of novel sulfonamide derivatives. researchgate.netmdpi.com These predictions are often followed by in vitro testing to confirm the compound's activity. researchgate.net This integrated approach of computational prediction and experimental validation is a powerful strategy in the search for new therapeutic agents. ontosight.ai

V. Role in Drug Discovery and Development

Intermediate in Pharmaceutical Synthesis

The utility of 4-Amino-3-pyridinesulfonamide in the pharmaceutical industry is primarily as a key intermediate. Its structural integrity and purity are paramount as they directly influence the quality of the final active pharmaceutical ingredient (API).

This compound is a recognized raw material in the synthesis of Torsemide (B1682434), a potent loop diuretic. chemicalbook.comchemicalbook.com The synthesis of Torsemide from this intermediate is a multi-step process. A crucial preceding step in some synthetic routes is the preparation of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide. This is achieved by reacting 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine (B57737). chemicalbook.com The resulting compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, is then further reacted to yield Torsemide. justia.comgoogle.com

One patented process details the direct synthesis of Torsemide from 4-(3-methylphenylamino)-3-pyridine-sulphonamide with isopropyl isocyanate, which results in high yields of 90-96%. justia.com Another process describes reacting 3-sulfonylamide-4(3'-methylphenyl)-aminopyridine with isopropyl isocyanate in the presence of triethylamine (B128534) and a suitable solvent like acetone (B3395972) or acetonitrile. google.compatsnap.com

The following table outlines a general synthetic pathway for Torsemide, highlighting the role of this compound derivatives.

StepReactantsProductPurpose
14-chloro-3-pyridinesulfonamide hydrochloride, m-toluidine4-(3'-Methylphenyl)amino-3-pyridinesulfonamideFormation of a key intermediate chemicalbook.com
24-(3-methylphenylamino)-3-pyridine-sulphonamide, isopropyl isocyanateTorsemideFinal synthesis step to produce the active pharmaceutical ingredient justia.com

This table represents a simplified pathway and various modifications exist in different manufacturing processes.

The quality of this compound and its subsequent derivatives is critical for the quality and efficacy of the final Torsemide drug product. The presence of impurities in these intermediates can be carried through the synthesis process, leading to the formation of related substances in the final API. google.com These impurities can potentially compromise the stability, safety, and therapeutic efficacy of the formulated drug.

Manufacturing processes that yield intermediates like (3-sulfonamide-4-chloro)pyridine in high purity (93% to 97%) are considered advantageous as they reduce the need for extensive purification steps later in the synthesis. google.com Low-yield reactions or those that produce a high percentage of impurities necessitate additional and often costly purification procedures to meet the stringent requirements set by regulatory bodies. google.comgoogle.com Therefore, controlling the purity of this compound and its precursors is a crucial aspect of quality control in the manufacturing of Torsemide.

Precursor for Torsemide Synthesis

Lead Compound Identification and Optimization

The this compound scaffold serves as a valuable starting point for the discovery and development of new drugs beyond its role in Torsemide synthesis. The inherent properties of the aminopyridine and sulfonamide moieties make it an attractive template for medicinal chemists.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.govekb.eg The mechanism often involves the sulfonamide group acting as a mimic of p-aminobenzoic acid (PABA), thereby inhibiting key enzymes like dihydropteroate (B1496061) synthase in bacteria. This provides a rationale for exploring this compound derivatives as potential antimicrobial agents.

Furthermore, the pyridine (B92270) ring is a common heterocyclic motif in many pharmaceuticals. By modifying the substituents on the pyridine ring and the sulfonamide group of the this compound core, novel compounds with diverse pharmacological activities can be designed and synthesized. nih.gov

Systematic analog synthesis and subsequent biological evaluation are fundamental to lead optimization. This process allows researchers to establish Structure-Activity Relationships (SAR), guiding the design of more potent and selective drug candidates.

For instance, a study focused on the design and synthesis of a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine (B132010) derivatives, which included analogs incorporating a pyridinesulfonamide moiety at the 8-position. nih.gov These compounds were evaluated as inhibitors of the PI3Kα enzyme, a target in cancer therapy. The research established that the pyridinesulfonamide group was an optimal substituent at this position for activity. nih.gov Further modifications, such as the inclusion of fluoro groups, led to a substantial increase in potency. nih.gov

The table below summarizes key findings from the SAR study on imidazo[1,2-a]pyridine derivatives.

Compound PositionModificationImpact on PI3Kα Inhibitory Potency
8-positionIntroduction of pyridinesulfonamideOptimal substituent for activity nih.gov
Phenyl groupAddition of 4-fluoro or 2,4-difluoro groupsSubstantial increase in potency nih.gov
2-positionVariation of different aminesInfluences potency and physicochemical properties nih.gov

This data is based on the findings reported in the study of imidazopyridine derivatives as PI3Kα inhibitors. nih.gov

The development of a successful therapeutic agent hinges on optimizing its physicochemical properties, including stability and bioavailability. For compounds derived from the this compound scaffold, several strategies can be employed.

Improving Stability: Forced degradation studies under various stress conditions (e.g., heat, humidity, light, acidic/basic pH) are essential to identify potential degradation pathways. For pyridinesulfonamide derivatives, degradation can occur, for example, under acidic conditions. Photostability testing according to ICH guidelines is also crucial. Understanding these degradation profiles allows for the development of stable formulations.

Improving Bioavailability: Poor aqueous solubility is a common challenge for many drug candidates that can limit their oral bioavailability. google.comnih.gov Strategies to overcome this for pyridinesulfonamide-based compounds include:

Salt Formation: Compounds with basic or acidic functionalities can be converted into salt forms to improve solubility in polar solvents. google.com

Prodrugs: A prodrug approach involves chemically modifying the molecule to a more soluble or better-absorbed form that converts back to the active parent compound in the body. google.com

Formulation Technologies: Advanced formulation techniques such as the use of nanoparticles, complexation with agents like cyclodextrins, or encapsulation in liposomes can significantly enhance solubility and absorption. nih.gov

Use of Bioenhancers: Co-administration with bioenhancers like piperine (B192125) has been shown to increase the bioavailability of various drugs, often by inhibiting metabolic enzymes. itmedicalteam.pl

Analog Synthesis and Biological Evaluation

Implications for Future Medicinal Chemistry Research

The structural framework of this compound presents a fertile ground for medicinal chemistry research, offering pathways to novel therapeutic agents. Its pyridine and sulfonamide moieties are key pharmacophores that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties.

The sulfonamide group is a well-established pharmacophore, and this compound serves as a valuable scaffold for exploring a wide range of biological activities. The versatility of the sulfonamide class allows for the development of compounds with diverse therapeutic applications. ontosight.ai Research into this compound and its derivatives has revealed several potential pharmacological activities, highlighting its importance as a building block in drug discovery. lookchem.com

Key Research Findings on the Pharmacological Potential of this compound and Related Compounds:

Pharmacological Activity Compound/Derivative Class Research Focus Reference
Antimicrobial This compound, 4-(Allylamino)-3-pyridinesulfonamideInvestigated as an inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway. ontosight.ai ontosight.ai
Antineoplastic (Anti-cancer) This compound, 4-substituted pyridine-3-sulfonamidesUsed as an intermediate for compounds targeting tumor cell growth. lookchem.com Derivatives have been synthesized as carbonic anhydrase inhibitors, targeting cancer-associated isoforms. lookchem.commdpi.com lookchem.commdpi.com
Antifungal This compoundUtilized as a precursor for antifungal agents in the agrochemical sector. lookchem.com lookchem.com
Diuretic 4-(3-Methylphenyl)amino-3-pyridinesulfonamideStudied for its relationship to the loop diuretic torasemide. ontosight.ai ontosight.ai
Enzyme Inhibition This compoundExplored for its potential as an enzyme inhibitor due to its sulfonamide group.

The core structure of this compound has been used as a starting point for synthesizing a variety of derivatives. For instance, it is a key intermediate in the creation of pharmaceuticals with potential antineoplastic properties. lookchem.com Furthermore, its role as a precursor extends to the agrochemical industry for producing antifungal agents. lookchem.com The broad pharmacological profile of the sulfonamide class, including antimicrobial and anticancer effects, continues to drive research into new derivatives. ontosight.ai

The therapeutic potential of compounds derived from this compound lies in their ability to interact with specific biological targets and modulate molecular pathways implicated in disease.

One of the primary mechanisms involves the inhibition of crucial enzymes. The sulfonamide group can mimic para-aminobenzoic acid (PABA), enabling it to inhibit dihydropteroate synthase in the bacterial folate synthesis pathway, thereby disrupting bacterial growth. ontosight.ai

Furthermore, medicinal chemists have successfully designed derivatives that target other specific enzymes. For example, by modifying the 4-position of the pyridine ring, researchers have developed potent and selective inhibitors of carbonic anhydrase (CA) isozymes. mdpi.com Certain CA isoforms, such as IX and XII, are associated with cancer, making them attractive targets for anticancer therapies. mdpi.com

The versatility of the this compound core is further demonstrated by the development of agonists for G-protein coupled receptors. Researchers have reported small-molecule agonists based on a 4-(alkylamino)pyridine-3-sulfonamide core that selectively target the bombesin (B8815690) receptor subtype-3 (BRS-3). nih.gov BRS-3 is implicated in the regulation of metabolism, making it a target for potential treatments for obesity and diabetes. nih.gov

Examples of Molecular Targets for this compound Derivatives:

Molecular Target Therapeutic Area Compound Class/Core Structure Mechanism of Action Reference
Dihydropteroate Synthase Infectious Disease (Antimicrobial)This compoundInhibition of bacterial folate synthesis. ontosight.ai ontosight.ai
Carbonic Anhydrase (CA) Isozymes (e.g., CA IX, XII) Oncology4-substituted pyridine-3-sulfonamidesInhibition of tumor-associated enzymes. mdpi.com mdpi.com
Bombesin Receptor Subtype-3 (BRS-3) Metabolic Disorders (Obesity, Diabetes)4-(alkylamino)pyridine-3-sulfonamideAgonism of a G-protein coupled receptor involved in metabolism. nih.gov nih.gov

The ability to synthesize derivatives that selectively interact with a range of biological targets underscores the importance of this compound as a lead structure in modern medicinal chemistry. Future research will likely continue to explore modifications of this scaffold to develop novel therapeutics that target specific molecular pathways with high precision.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-pyridinesulfonamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions between 3-pyridinesulfonyl chloride and ammonia derivatives. To optimize purity, employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1). Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate). Purity (>95%) should be confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C in DMSO-d6) to confirm substituent positions (e.g., δ 8.2 ppm for pyridyl protons).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 190.18).
  • FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Cross-reference with literature spectra to resolve ambiguities .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodological Answer : The compound exhibits pH-dependent solubility due to its sulfonamide group. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) at neutral pH but precipitates in acidic conditions (pH < 4). Stability studies (via accelerated degradation at 40°C/75% RH) suggest storage at -20°C in desiccated amber vials to prevent hydrolysis of the sulfonamide moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks in ¹H NMR) may arise from tautomerism or residual solvents. To resolve:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Validate via X-ray crystallography (if crystalline) to confirm molecular geometry. For conflicting mass data, repeat analyses using alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., carbonic anhydrase) can predict binding affinities. Validate predictions via in vitro inhibition assays (IC₅₀ measurements) and correlate with computed ΔG values .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., electron-withdrawing groups at the pyridine ring). For SAR:

  • Test derivatives against a panel of enzymes (e.g., kinase assays) using dose-response curves.
  • Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with bioactivity. Include negative controls (e.g., unsubstituted pyridine) to isolate substituent effects .

Q. How can researchers address low reproducibility in catalytic reactions involving this compound?

  • Methodological Answer : Irreproducibility often stems from trace moisture or oxygen. Mitigate by:

  • Conducting reactions under inert atmosphere (N₂/Ar glovebox).
  • Pre-drying solvents (molecular sieves) and reagents.
  • Using in situ FT-IR to monitor reaction intermediates. Include detailed metadata (e.g., stir rate, catalyst lot) in protocols to identify variability sources .

Data Presentation Guidelines

  • Raw Data : Include HPLC chromatograms, NMR spectra, and crystallographic CIF files in appendices.
  • Processed Data : Tabulate kinetic parameters (kcat, Km) or inhibition constants (Ki) in the main text. Use error bars (±SEM) for biological replicates (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.